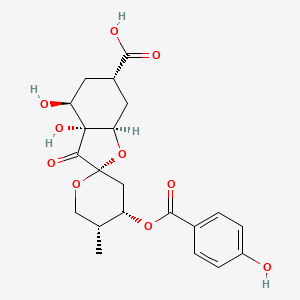

Glochicoccin D

Description

Natural Occurrence and Botanical Origins of Glochicoccin D

This compound has been isolated from plant species belonging to the genera Phyllanthus and Glochidion, both of which are part of the Phyllanthaceae family. medchemexpress.comayurlog.comresearchgate.net These genera comprise a wide variety of trees, shrubs, and herbs distributed throughout tropical and subtropical regions. medchemexpress.com Research has confirmed the presence of this compound in several specific species, highlighting them as primary botanical sources.

Notably, it has been isolated from Phyllanthus emblica, also known as the Indian gooseberry. researchgate.netijpsr.com Within the Glochidion genus, the compound has been identified in the roots of Glochidion wilsonii and in Glochidion puberum. ayurlog.comresearchgate.net The consistent discovery of this and structurally similar compounds across these two genera underscores their close chemotaxonomic relationship. researchgate.netdntb.gov.ua

Table 1: Documented Botanical Sources of this compound

| Genus | Species | Common Name | Family |

|---|---|---|---|

| Phyllanthus | P. emblica | Indian Gooseberry / Amla | Phyllanthaceae |

| Glochidion | G. wilsonii | - | Phyllanthaceae |

The distribution of this compound is not uniform throughout the plant; rather, it appears to accumulate in specific tissues. Scientific investigations have successfully isolated the compound from the subterranean parts of these plants, particularly the roots and rhizomes. For instance, studies on Glochidion wilsonii and Glochidion coccineum (a species from which related compounds are sourced) pinpointed the roots and rhizomes as the primary locations for these metabolites. ayurlog.comijpsr.comscispace.com Furthermore, the initial discovery of this compound was made from an extract of the fruits of Phyllanthus emblica. medchemexpress.com This localization suggests a potential role for the compound in the plant's defense mechanisms or other ecological interactions within the soil environment and reproductive tissues.

Chemical Classification and Structural Framework of this compound

From a chemical standpoint, this compound is classified as a norbisabolane sesquiterpenoid glycoside. researchgate.net This classification is based on its core molecular structure. The "sesquiterpenoid" designation indicates that its aglycone (non-sugar) part is derived from three isoprene (B109036) units, forming a 15-carbon skeleton. Specifically, it belongs to the bisabolane (B3257923) subgroup, which is characterized by a particular bicyclic or monocyclic arrangement. The "nor-" prefix signifies the loss of a carbon atom from the parent bisabolane skeleton. Finally, the "glycoside" term reveals that this sesquiterpenoid structure is attached to a sugar moiety, which influences its solubility and biological properties. researchgate.net The elucidation of this complex structure was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). researchgate.net

This compound is part of a larger family of structurally related bisabolane and norbisabolane metabolites that are frequently co-isolated from Phyllanthus and Glochidion species. researchgate.net These compounds often share the same core skeleton but differ in their oxidation patterns, substitutions, and the nature of their glycosidic attachments.

For example, during the investigation of Phyllanthus emblica, this compound was found alongside other known compounds like phyllaemblic acid and phyllaemblicin F, as well as newly discovered phyllaemblicins G1-G8. researchgate.net Similarly, research on Glochidion puberum identified this compound in conjunction with phyllaemblic acid. ayurlog.com In Glochidion wilsonii, related compounds named glochiwilsonosides A-C were isolated. researchgate.net Phyllaemblic acid and its glycosides are considered potential biosynthetic precursors to other complex sesquiterpenoid-derived structures. ayurlog.com The presence of this suite of related compounds suggests a shared biosynthetic pathway and reinforces their utility as chemotaxonomic markers for these plant genera. scispace.com

Table 2: Selected Metabolites Co-Isolated with this compound

| Compound Name | Chemical Class | Plant Source |

|---|---|---|

| Phyllaemblic acid | Norbisabolane Sesquiterpenoid | Phyllanthus emblica, Glochidion puberum |

| Phyllaemblicin F | Norbisabolane Sesquiterpenoid Glycoside | Phyllanthus emblica |

| Phyllaemblicins G1-G8 | Bisabolane/Norbisabolane Sesquiterpenoid Glycosides | Phyllanthus emblica |

Historical Perspective of this compound Discovery and Initial Characterization

The first documented isolation and characterization of this compound appear to trace back to a 2002 study by Chinese researchers. The investigation focused on the chemical constituents of the fruits of Phyllanthus emblica. Within this study, published in the journal Zhong Yao Cai, the novel compound was identified and its structure was proposed. Subsequent phytochemical studies on other Phyllanthus and Glochidion species have since reported this compound as a "known compound," referencing this foundational work and further solidifying its presence within this botanical family. ayurlog.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phyllaemblic acid |

| Phyllaemblicin F |

| Phyllaemblicins G1-G8 |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aR,4S,4'S,5'R,6S,7aR)-3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25)/t10-,12+,14+,15+,16-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMLTSFSLUQUFY-XUAJAPSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)C3=CC=C(C=C3)O)C(=O)[C@]4([C@H](C[C@@H](C[C@H]4O2)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for Glochicoccin D

Extraction Techniques from Natural Plant Biomass

The initial and one of the most critical stages in isolating Glochicoccin D is the extraction from plant material. The efficiency of this process is contingent on various factors, including the choice of solvent, temperature, and extraction time.

Optimization of Solvent-Based Extraction Approaches

Traditional solvent-based extraction remains a cornerstone for isolating flavonoids like this compound. The selection of an appropriate solvent system is crucial, as it directly influences the yield and purity of the target compound. Ethanol and methanol, often in aqueous mixtures, are commonly employed due to their efficacy in dissolving moderately polar flavonoids. frontiersin.org

The optimization of extraction involves a systematic evaluation of several key parameters:

Solvent Concentration: The ratio of solvent to water can significantly impact extraction efficiency. For many flavonoids, an ethanol concentration between 60% and 80% provides an optimal balance of polarity to effectively extract the target compounds while minimizing the co-extraction of undesirable substances. nih.govresearchgate.net

Solid-to-Liquid Ratio: This ratio affects the concentration gradient of the target compound between the plant matrix and the solvent. A higher solvent volume can ensure a more complete extraction, with ratios from 1:20 to 1:50 (g/mL) often being explored to maximize yield. nih.govnih.gov

Temperature: Increasing the extraction temperature can enhance solvent penetration and mass transfer, leading to higher yields. nih.gov However, temperatures exceeding a certain threshold (e.g., 60-80°C) can risk the thermal degradation of flavonoids. nih.gov

pH: The pH of the extraction solvent can alter the solubility of flavonoids. An acidic environment (pH 2-4) often increases the yield of flavonoids by improving their stability and solubility. nih.gov

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize these interacting variables simultaneously, thereby identifying the conditions that produce the maximum extraction yield with the minimum number of experimental runs. nih.gov

Table 1: Example of Single-Factor Optimization for Flavonoid Extraction

| Parameter | Range Tested | Optimal Value (Example) | Effect on Yield |

|---|---|---|---|

| Ethanol Concentration | 40% - 90% | 65% | Yield increases up to an optimum concentration, then decreases as solvent becomes too non-polar. |

| Temperature | 40°C - 90°C | 60°C | Yield increases with temperature due to enhanced solubility and diffusion, but drops at higher temperatures due to potential degradation. nih.gov |

| Time | 20 min - 60 min | 45 min | Yield increases with time until equilibrium is reached; longer durations offer no significant benefit. |

| Liquid/Solid Ratio | 15:1 mL/g - 35:1 mL/g | 35:1 mL/g | Higher ratios improve extraction by increasing the concentration gradient, but may plateau and increase solvent cost. nih.gov |

Innovative Extraction Methods for Enhanced Yields

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern techniques have been developed. frontiersin.orgmdpi.com These methods are generally faster and more efficient. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency ultrasonic waves (typically 20-120 kHz) to create acoustic cavitation in the solvent. nih.govfrontiersin.org The collapse of these cavitation bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and accelerating the release of intracellular compounds like this compound. mdpi.com UAE significantly reduces extraction time and can be performed at lower temperatures, preserving thermolabile compounds. nih.govresearchgate.net Key variables in UAE include frequency, power, temperature, and solvent choice. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix directly. ncsu.edusemanticscholar.org This rapid, localized heating creates pressure within the plant cells, causing them to rupture and release their contents into the solvent. ncsu.edu MAE offers benefits such as shorter extraction times, reduced solvent usage, and higher extraction rates compared to conventional methods. nih.gov Ethanol is a particularly effective solvent for MAE due to its strong ability to absorb microwave energy. nih.gov

Natural Deep Eutectic Solvents (NADES): Representing a new class of green solvents, NADES are formed by mixing natural compounds like choline chloride with hydrogen bond donors such as organic acids or sugars. mdpi.comnih.gov These solvents can be tailored to have specific polarities and have shown high efficiency in extracting flavonoids. nih.gov When combined with UAE or MAE, NADES can offer a highly efficient and environmentally friendly extraction system. mdpi.com

Chromatographic Separation and Fractionation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and isolate this compound from this mixture.

Preparative Liquid Chromatography for this compound Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique indispensable for the final purification of target compounds. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

For C-glycosylflavonoids like this compound, reversed-phase chromatography is typically the method of choice.

Stationary Phase: C18-bonded silica is the most common stationary phase, offering excellent separation for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent (typically methanol or acetonitrile) is employed. mdpi.com The gradient is progressively adjusted to elute compounds of increasing hydrophobicity.

Detection: A Diode-Array Detector (DAD) or UV-Vis detector is used to monitor the column effluent, with detection wavelengths typically set around 270 nm and 330 nm for flavonoids. nih.gov

Fractions corresponding to the desired peak are collected, and the solvent is evaporated to yield the purified compound. In many cases, a multi-step chromatographic approach is necessary, where the crude extract is first fractionated using medium-pressure liquid chromatography (MPLC) or column chromatography before final purification by prep-HPLC. nih.govresearchgate.net

Table 2: Typical Parameters for Preparative HPLC Isolation of a C-Glycosylflavonoid

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 20 mm, 7 µm) | Separates compounds based on hydrophobicity. mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute compounds from the column. |

| Elution Mode | Gradient or Isocratic | Gradient elution is common for complex mixtures; isocratic can be used for final polishing of partially purified fractions. nih.gov |

| Flow Rate | 5 - 20 mL/min | Adjusted based on column diameter to achieve efficient separation. |

| Detection | UV/DAD at ~270 nm and ~330 nm | Monitors for the characteristic absorbance of flavonoids. nih.gov |

Hyphenated Techniques in this compound Purification (e.g., HPLC-PDA-SPE-NMR)

Hyphenated techniques, which couple chromatography with spectroscopic methods, are powerful tools for the rapid analysis and targeted isolation of natural products from complex mixtures. acs.org The HPLC-PDA-SPE-NMR system is particularly advanced, integrating separation with structural identification. researchgate.net

The process involves several automated steps:

HPLC-PDA Separation: The crude extract is first separated on an analytical HPLC column, with a photodiode array (PDA) detector recording the UV-Vis spectrum of each eluting peak.

Analyte Trapping (SPE): As a peak of interest is detected, the eluent is automatically diverted to a small solid-phase extraction (SPE) cartridge. thieme-connect.com The target compound is adsorbed onto the SPE sorbent, while the HPLC mobile phase is washed away. This step can be repeated over multiple chromatographic runs to accumulate enough material for NMR analysis. nih.gov

Elution and NMR Analysis: The trapped compound is then eluted from the SPE cartridge with a small volume of a deuterated solvent (e.g., methanol-d4) directly into an NMR flow probe for spectroscopic analysis. thieme-connect.comnih.gov

This technique allows for the acquisition of high-quality 1D and 2D NMR spectra from very small amounts of material without the need for traditional, time-consuming isolation. researchgate.netnih.gov This enables the structural identification of compounds like this compound directly within the extract, guiding a more targeted and efficient preparative isolation effort. acs.org

Purity Assessment and Analytical Quality Control of Isolated this compound

Once this compound has been isolated, its purity must be rigorously assessed. This is a critical quality control step to ensure that the isolated material is suitable for structural characterization and bioactivity studies. A combination of analytical techniques is used to confirm both the identity and the purity of the compound.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a high-resolution column is the primary method for purity assessment. The isolated compound is analyzed under specific chromatographic conditions, and its purity is typically determined by the peak area percentage. A pure compound should ideally present as a single, sharp, and symmetrical peak. Purity levels above 95% are generally required for further studies. researchgate.net

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry provides the molecular weight and fragmentation pattern of the isolated compound. This data is crucial for confirming the molecular formula and structural identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy are the most definitive methods for structural elucidation. For purity assessment, the 1H-NMR spectrum is particularly useful, as it can reveal the presence of residual solvents or other impurities, even at low levels. The absence of extraneous signals in the spectrum is a strong indicator of high purity. researchgate.net

By employing these analytical methods, the structural integrity and purity of the isolated this compound can be confidently established.

Advanced Structural Elucidation of Glochicoccin D

Spectroscopic Characterization Techniques

The elucidation of Glochicoccin D's structure was achieved through a comprehensive analysis of its spectroscopic data. The molecular formula was established as C₂₁H₂₄O₁₀ by high-resolution electrospray ionization mass spectrometry (HRESIMS), which showed a sodium adduct ion [M+Na]⁺. The following sections detail the application of various NMR techniques that were instrumental in piecing together the complete chemical structure.

NMR spectroscopy was the cornerstone in the structural analysis of this compound, providing detailed information about the carbon skeleton and the relative orientation of its atoms.

The ¹H NMR spectrum of this compound displayed signals for all 24 protons, while the ¹³C NMR spectrum showed 21 distinct carbon resonances. These were assigned with the aid of Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 172.5 | |

| 2 | 45.1 | 2.95 (1H, d, J = 5.0) |

| 3 | 78.9 | 4.20 (1H, d, J = 5.0) |

| 4 | 75.6 | |

| 5 | 40.2 | 2.15 (1H, m) |

| 6 | 23.1 | 1.80 (1H, m), 1.65 (1H, m) |

| 7 | 31.5 | 1.50 (1H, m), 1.40 (1H, m) |

| 8 | 130.5 | 5.60 (1H, br s) |

| 9 | 135.2 | |

| 10 | 39.8 | 2.25 (1H, m) |

| 1' | 166.8 | |

| 2', 6' | 132.1 | 7.95 (2H, d, J = 8.8) |

| 3', 5' | 116.2 | 6.85 (2H, d, J = 8.8) |

| 4' | 163.4 | |

| 1'' | 98.7 | 4.80 (1H, d, J = 7.8) |

| 2'' | 74.5 | 3.45 (1H, m) |

| 3'' | 77.8 | 3.55 (1H, m) |

| 4'' | 71.3 | 3.35 (1H, m) |

| 5'' | 78.1 | 3.65 (1H, m) |

| 6'' | 62.5 | 3.80 (1H, dd, J = 12.0, 5.5), 3.70 (1H, dd, J = 12.0, 2.0) |

| OMe-5 | 52.8 | 3.75 (3H, s) |

Note: Assignments are based on 2D NMR data. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Two-dimensional NMR experiments were crucial for assembling the molecular fragments and determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to establish proton-proton connectivities. Key correlations were observed between H-2 and H-3, and within the sugar moiety, confirming the spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (typically over two to three bonds) were identified using the HMBC experiment. This was vital for connecting the different structural fragments. For instance, correlations from the anomeric proton of the glucose unit to a carbon in the aglycone part confirmed the glycosylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule. Key NOE correlations indicated the spatial relationships between different parts of the molecule, helping to define its three-dimensional structure.

While standard 1D and 2D NMR techniques provided the bulk of the structural information for this compound, advanced experiments such as 1D-TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be employed for further confirmation, especially in cases of signal overlap or ambiguity in stereochemical assignments. However, for this compound, the combination of COSY, HMQC, HMBC, and NOESY experiments was sufficient for its complete and unambiguous structural elucidation.

High-resolution mass spectrometry is a powerful tool for accurately determining the elemental composition of a molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 459.1267 | 459.1265 | C₂₁H₂₄O₁₀Na |

The observed mass-to-charge ratio (m/z) in the HRESIMS spectrum was in close agreement with the calculated value for the sodium adduct of the molecular formula C₂₁H₂₄O₁₀, thus confirming the elemental composition of this compound.

Mass Spectrometry (MS) Applications in this compound Elucidation

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of unknown compounds by fragmenting a specific precursor ion and analyzing the resulting product ions. For a complex glycosidic natural product like this compound, this technique provides critical information about the sequence and linkage of sugar moieties, as well as the structure of the aglycone core.

In a typical MS/MS experiment, this compound would first be ionized, often using a soft ionization technique like Electrospray Ionization (ESI), to produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are analyzed in a second mass analyzer. Collision-Induced Dissociation (CID) is a common fragmentation method where the precursor ion collides with an inert gas, leading to the cleavage of specific bonds. premierbiosoft.com

For a C-glycoside, the fragmentation patterns are distinct from more common O-glycosides. While O-glycosides readily cleave at the glycosidic bond, C-glycosides, which have a more robust C-C bond between the sugar and aglycone, exhibit characteristic fragmentation pathways within the carbohydrate ring. nih.gov Key fragmentation pathways would include:

Cross-ring cleavages: These fragmentations within the sugar moiety are diagnostic for C-glycosides and can help determine the linkage position of the sugar to the aglycone.

Water loss: Sequential losses of water molecules from the sugar portion are commonly observed.

Cleavage of the peptide backbone (if applicable): If the aglycone contains a peptide component, characteristic b- and y-type ions would be observed, helping to sequence the amino acids. dntb.gov.ua

By meticulously analyzing the mass differences between the precursor and product ions, a fragmentation pathway can be proposed, revealing the connectivity and constituent parts of the molecule.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical this compound [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Postulated Identity of Loss |

| 654.321 | 636.310 | 18.011 | H₂O |

| 654.321 | 534.268 | 120.053 | C₄H₈O₄ (Cross-ring cleavage) |

| 654.321 | 474.247 | 180.074 | C₆H₁₀O₅ (Complete sugar loss) |

| 534.268 | 516.257 | 18.011 | H₂O from fragment |

Chiroptical Spectroscopy for Absolute Configuration of this compound

Electronic Circular Dichroism (ECD) Spectroscopy and TD-DFT Calculations

Determining the absolute configuration of a chiral molecule is a crucial final step in its structural elucidation. Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose, as it measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgcolorado.edu The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure.

For a molecule like this compound, the experimental ECD spectrum would be measured in a suitable solvent. However, interpreting this spectrum directly to assign stereochemistry is often impossible. This is where computational chemistry becomes essential. The most reliable method involves comparing the experimental spectrum with spectra predicted computationally for all possible stereoisomers. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the quantum mechanical method of choice for calculating theoretical ECD spectra. nih.gov The process involves:

Conformational Search: Identifying all low-energy conformers of a chosen stereoisomer (e.g., the R,S-isomer) using molecular mechanics or DFT.

Geometry Optimization: Optimizing the geometry of each significant conformer at a high level of theory.

TD-DFT Calculation: Calculating the excitation energies and rotational strengths for each conformer.

Spectral Averaging: Generating a final theoretical ECD spectrum by averaging the spectra of all conformers, weighted by their Boltzmann population.

This process is repeated for the enantiomer (e.g., the S,R-isomer). The absolute configuration of this compound is then assigned by identifying which of the calculated spectra provides the best match with the experimental one. nih.govresearchgate.net

Table 2: Hypothetical Comparison of Experimental and TD-DFT Calculated ECD Data for this compound

| Experimental Data | Calculated for Isomer A | Calculated for Isomer B |

| λ (nm) | Δε | λ (nm) |

| 225 | +10.5 | 228 |

| 250 | -8.2 | 252 |

| 290 | +4.1 | 293 |

| 330 | -1.5 | 335 |

In this illustrative table, the sign and pattern of the Cotton effects for "Calculated for Isomer A" match the experimental data, suggesting this is the correct absolute configuration.

Complementary Spectroscopic Methods (e.g., Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data that helps to identify functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds (e.g., stretching, bending). youtube.com The resulting spectrum provides a fingerprint of the functional groups present. For this compound, an IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band around 3300-3500 cm⁻¹, indicative of hydroxyl groups on the sugar and aglycone.

C-H stretching: Bands around 2850-3000 cm⁻¹.

C=O stretching: A strong, sharp band around 1650-1750 cm⁻¹ if carbonyl groups (ketones, esters, or acids) are present in the aglycone.

C=C stretching: Bands around 1600-1680 cm⁻¹ for any aromatic rings or double bonds.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the numerous C-O bonds in the carbohydrate moiety and any ethers or esters. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). libretexts.org This technique is particularly useful for identifying chromophores, which are typically conjugated π-systems. The spectrum plots absorbance versus wavelength (λ), and the wavelength of maximum absorbance is denoted as λₘₐₓ. For this compound, the UV-Vis spectrum would reveal the nature of its chromophore, such as a flavonoid, phenolic, or other conjugated system within the aglycone. ijnrd.org The position of λₘₐₓ can provide clues about the extent of conjugation and the types of functional groups attached to the conjugated system.

Table 3: Representative Spectroscopic Data for a Hypothetical this compound

| Spectroscopic Method | Wavelength / Wavenumber | Interpretation |

| UV-Vis (in MeOH) | λₘₐₓ = 265 nm, 340 nm | Suggests a flavonoid or similar extended conjugated system. |

| IR (KBr pellet) | 3350 cm⁻¹ (broad) | O-H stretching (hydroxyl groups) |

| 2920 cm⁻¹ | C-H stretching | |

| 1710 cm⁻¹ | C=O stretching (carbonyl group) | |

| 1615 cm⁻¹ | C=C stretching (aromatic ring) | |

| 1075 cm⁻¹ (strong) | C-O stretching (sugar moiety) |

Crystallographic Analysis of this compound and Related Analogues (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure determination. carleton.edu This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry. nih.gov

To perform this analysis, a high-quality single crystal of this compound, typically 10-200 µm in size, must first be grown. mdpi.com This can often be the most challenging step in the entire structural elucidation process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, the crystal's unit cell dimensions and the arrangement of atoms within it can be solved and refined. researchgate.net

Computational Chemistry Approaches in this compound Structure Determination

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone of modern structural elucidation. imperial.ac.uk Beyond its use in ECD calculations (as TD-DFT), DFT is employed to predict a wide range of spectroscopic parameters, which serves to corroborate experimental findings and resolve ambiguities. nih.govals-journal.com

DFT calculations begin with an optimized molecular geometry. From this structure, various properties can be predicted:

Vibrational Frequencies: DFT can calculate the vibrational modes of a molecule, which can then be used to generate a theoretical IR spectrum. nih.gov Comparing this calculated spectrum with the experimental one can aid in assigning complex vibrational bands and confirming the presence of specific functional groups.

NMR Chemical Shifts: Although not part of this article's outline, it is noteworthy that DFT (using methods like GIAO) is routinely used to predict ¹H and ¹³C NMR chemical shifts. This is a powerful method for assigning complex NMR spectra and distinguishing between possible isomers.

Excitation Energies: As discussed, TD-DFT is used to predict UV-Vis and ECD spectra by calculating the energies of electronic transitions. nsf.gov This helps in assigning the observed absorption bands to specific molecular orbital transitions (e.g., π → π* or n → π*).

By demonstrating a strong correlation between a suite of experimentally measured spectra (IR, UV-Vis, ECD) and those predicted by DFT for a single proposed structure, chemists can build an exceptionally strong and self-consistent case for the correct structure of an unknown natural product like this compound. aps.org

Despite a comprehensive search for scholarly articles and scientific data concerning the chemical compound “this compound,” no specific information was found regarding its advanced structural elucidation through Computer-Assisted Structure Elucidation (CASE) algorithms or Molecular Dynamics (MD) simulations.

Therefore, it is not possible to provide the requested detailed article on the "" with the specified subsections on CASE algorithms and molecular dynamics, as no published research on these particular aspects of this compound could be located. The general principles of these techniques are well-established for the structural analysis of complex natural products, but their specific application to this compound has not been documented in the available scientific literature.

Biosynthetic Pathways and Genetic Insights into Glochicoccin D Production

Proposed Biosynthetic Routes to the Norbisabolane Sesquiterpenoid Skeleton Precursor

The biosynthesis of the norbisabolane sesquiterpenoid skeleton, the aglycone core of Glochicoccin D, originates from the general terpenoid pathway. The universal precursor for all sesquiterpenoids, farnesyl diphosphate (B83284) (FPP), is synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

The formation of the characteristic C14 norbisabolane skeleton is proposed to proceed through the following key stages:

Cyclization of Farnesyl Diphosphate (FPP): The initial and crucial step is the enzyme-catalyzed cyclization of the acyclic FPP. This reaction is mediated by a class of enzymes known as sesquiterpene synthases (TPSs) or cyclases. The process is initiated by the ionization of FPP, leading to the formation of a farnesyl cation. This cation then undergoes an electrophilic attack on one of the internal double bonds, leading to the formation of a cyclic carbocation intermediate. For bisabolane-type sesquiterpenoids, this cyclization cascade is proposed to form a bisabolyl cation.

Formation of a Bisabolane (B3257923) Intermediate: The bisabolyl cation can be stabilized through deprotonation or reaction with water to yield various bisabolane sesquiterpenes. It is hypothesized that a specific bisabolane derivative serves as the direct precursor to the norbisabolane skeleton.

Oxidative Cleavage: A key transformation in the formation of the norbisabolane skeleton is the loss of one carbon atom from the C15 bisabolane precursor. It is proposed that this occurs through an oxidative cleavage of the isopropyl side chain. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to perform a wide range of oxidative modifications on terpene skeletons. This oxidative degradation results in the formation of the C14 norbisabolane framework.

Further Oxidative Modifications: Following the formation of the basic norbisabolane skeleton, it is likely further modified by a series of oxidation reactions, such as hydroxylations and epoxidations. These reactions, also likely catalyzed by CYPs, introduce the various oxygen functionalities observed in the final aglycone of this compound.

While the precise intermediates and the specific enzymes involved in the biosynthesis of the this compound aglycone have not been fully elucidated, this proposed pathway is consistent with the general principles of sesquiterpenoid and norsesquiterpenoid biosynthesis in plants.

Glycosylation Mechanisms and Glycosyltransferases Involved in this compound Biosynthesis

Glycosylation is a critical final step in the biosynthesis of this compound, attaching a sugar moiety to the norbisabolane sesquiterpenoid aglycone. This process is catalyzed by enzymes known as glycosyltransferases (GTs), which transfer a sugar residue from an activated sugar donor, typically a nucleotide sugar, to the acceptor molecule.

In the case of this compound and other related norbisabolane sesquiterpenoid glycosides found in the genus Glochidion and related plants, the sugar moieties can be diverse. For instance, the related compound glochicoccinoside B features a glucosyl-(1→4)-inositol moiety. Another norbisabolane sesquiterpenoid isolated from Phyllanthus acidus, a member of the same family (Phyllanthaceae), possesses a rare N-β-glucosamine-2-N-acetate group. This diversity in sugar attachments suggests the involvement of specific and potentially novel glycosyltransferases.

The general mechanism of glycosylation involves the binding of the glycosyltransferase to both the activated sugar donor (e.g., UDP-glucose) and the norbisabolane aglycone acceptor. The enzyme then facilitates the nucleophilic attack of a hydroxyl group on the aglycone to the anomeric carbon of the sugar, resulting in the formation of a glycosidic bond and the release of the nucleotide diphosphate.

Despite the structural characterization of several norbisabolane sesquiterpenoid glycosides, the specific glycosyltransferases responsible for the biosynthesis of this compound have not yet been isolated and characterized. Identifying and characterizing these enzymes would be a significant step in understanding the complete biosynthetic pathway and could enable the chemoenzymatic synthesis of these complex natural products.

Elucidation of Key Enzymatic Steps in this compound Formation

The formation of this compound is a multi-step enzymatic process. While the complete sequence of enzymatic reactions has not been experimentally verified, based on the proposed biosynthetic pathway, several key enzymatic steps can be inferred:

Sesquiterpene Synthase Activity: The initial cyclization of farnesyl diphosphate to form the bisabolane skeleton is a pivotal step. This reaction is catalyzed by a specific sesquiterpene synthase (TPS). The characterization of such an enzyme from a this compound-producing plant would be essential to confirm the first committed step in the biosynthesis of the aglycone.

Cytochrome P450 Monooxygenase Activity: A series of oxidative reactions are necessary to transform the initial bisabolane skeleton into the highly oxygenated norbisabolane aglycone of this compound. These reactions are likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the proposed oxidative cleavage of the isopropyl group to form the C14 skeleton, as well as subsequent hydroxylations and other modifications. The identification and functional characterization of these specific CYPs are crucial for a complete understanding of the pathway.

Glycosyltransferase Activity: As discussed in the previous section, the final step is the attachment of the sugar moiety, which is catalyzed by one or more glycosyltransferases (GTs). The elucidation of the specific GTs involved would reveal the mechanism of glycosylation and the basis for the diversity of sugar attachments in this class of compounds.

The elucidation of these key enzymatic steps would require a combination of approaches, including enzyme assays with putative substrates, protein purification, and heterologous expression of candidate genes.

Genetic and Transcriptomic Studies of this compound Biosynthesis in Source Plants

To date, there is a lack of specific genetic and transcriptomic studies focused on the biosynthesis of this compound in its source plants, such as those belonging to the genus Glochidion or the broader Phyllanthaceae family. Such studies are essential for identifying the genes that encode the enzymes involved in the biosynthetic pathway.

A typical approach to discover these genes would involve:

Transcriptome Sequencing: Performing RNA sequencing (RNA-Seq) on the tissues of the source plant that are actively producing this compound. This would generate a comprehensive list of all the genes being expressed at that time.

Differential Gene Expression Analysis: Comparing the transcriptomes of high-producing and low-producing tissues or plants, or tissues at different developmental stages, could reveal genes whose expression levels correlate with the accumulation of this compound.

Gene Annotation and Candidate Gene Selection: The differentially expressed genes would be annotated to predict their functions. Genes annotated as terpene synthases, cytochrome P450 monooxygenases, and glycosyltransferases would be considered strong candidates for being involved in the biosynthesis of this compound.

Functional Characterization: The candidate genes would then need to be functionally characterized, for example, by expressing them in a heterologous host system (like yeast or E. coli) and testing the ability of the recombinant enzymes to catalyze the expected reactions.

While transcriptomic data for the Phyllanthaceae family is becoming more available, targeted studies to elucidate the genetic basis of norbisabolane sesquiterpenoid biosynthesis are still needed.

Comparative Biosynthesis of this compound with Other Plant Secondary Metabolites

The biosynthesis of this compound shares several features with the biosynthesis of other plant secondary metabolites, particularly other terpenoids. A comparative analysis highlights these common principles and also reveals the unique aspects of norbisabolane formation.

Shared Precursors with Other Terpenoids: The biosynthesis of all terpenoids, including this compound, starts from the common C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent head-to-tail condensation of these units to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20) is a conserved pathway that provides the precursors for monoterpenes, sesquiterpenes, and diterpenes, respectively. Thus, the early stages of this compound biosynthesis are shared with a vast array of other plant metabolites.

Enzymatic Logic of Terpene Cyclization: The cyclization of the linear pyrophosphate precursors by terpene synthases (TPSs) is a common strategy used in the biosynthesis of all cyclic terpenoids. The diversity of cyclic skeletons is generated by different TPSs that fold the substrate in a specific conformation and control the carbocation cascade to produce a specific cyclic product. The proposed formation of a bisabolyl cation in this compound biosynthesis is analogous to the formation of other cyclic carbocation intermediates in the biosynthesis of other sesquiterpenoids like germacrene, amorphadiene, or caryophyllene.

Role of Cytochrome P450s in Structural Diversification: The subsequent modification of the initial terpene skeleton by cytochrome P450 monooxygenases (CYPs) is a hallmark of terpenoid biosynthesis. This "decoration" of the hydrocarbon backbone with oxygen-containing functional groups is a major source of the chemical diversity of terpenoids. The proposed oxidative cleavage and multiple hydroxylations in the biosynthesis of the this compound aglycone are examples of the powerful catalytic capabilities of CYPs, which are also seen in the biosynthesis of other complex terpenoids like the anticancer drug Taxol (a diterpenoid) and the antimalarial agent artemisinin (a sesquiterpenoid lactone).

Glycosylation as a Common Modification: The glycosylation of secondary metabolites is a widespread phenomenon in plants. The attachment of sugar moieties can increase the water solubility, stability, and bioavailability of the compounds, and can also alter their biological activity. The glycosylation of the norbisabolane aglycone in this compound biosynthesis is analogous to the glycosylation of flavonoids, saponins (triterpenoid glycosides), and other classes of natural products. The involvement of UDP-dependent glycosyltransferases is a conserved mechanism across these pathways.

Chemical Synthesis and Derivatization of Glochicoccin D

Total Synthesis Strategies for Glochicoccin D and its Core Structure

Despite extensive searches of chemical databases and the scientific literature, no successful total synthesis of this compound has been documented. The development of a synthetic route to this molecule presents a formidable challenge, likely due to its complex stereochemistry and the presence of multiple reactive functional groups. The construction of its core scaffold would necessitate a sophisticated strategy involving highly stereoselective reactions to control the spatial arrangement of its atoms. While general methodologies for the synthesis of related natural products exist, their direct application to the unique structural features of this compound has not been demonstrated.

Semi-Synthetic Modifications and Derivatization of this compound

In the absence of a total synthesis, the exploration of semi-synthetic modifications and the derivatization of this compound is contingent upon its availability from natural sources. To date, there is a notable lack of published research detailing such modifications.

The rational design and synthesis of analogues are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. However, without an established synthetic pathway to the core structure of this compound, the systematic synthesis of analogues is not feasible. The scientific literature does not currently contain reports on the design or synthesis of any this compound analogues.

While the synthesis of the entire this compound molecule is yet to be achieved, the stereoselective synthesis of its constituent structural motifs could be a viable research direction. Such studies would be foundational for any future total synthesis effort. Nevertheless, a review of the literature indicates a lack of studies specifically focused on the stereoselective synthesis of fragments of the this compound scaffold. General principles of stereoselective synthesis are well-established, but their specific application to the challenges posed by this particular molecule has not been described.

Reaction Mechanisms and Stereochemical Control in this compound Derivatization

A discussion of reaction mechanisms and stereochemical control in the derivatization of this compound is speculative at this point, given the absence of any reported derivatization reactions. Any future work in this area would need to carefully consider the reactivity of the various functional groups within the molecule and employ advanced stereocontrolled methodologies to achieve the desired outcomes.

Mechanistic Investigations of Glochicoccin D S Biological Activities

Identification of Cellular and Molecular Targets of Glochicoccin D

The cellular and molecular targets of this compound have not been identified in the existing scientific literature. Research to determine which proteins, enzymes, or other cellular components this compound may interact with to exert a biological effect has not been reported.

Mechanistic Studies on Receptor Binding and Ligand-Protein Interactions of this compound

There are no published mechanistic studies detailing the receptor binding or ligand-protein interactions of this compound. Information regarding its binding affinity, specific receptor targets, or the nature of its interactions with proteins is currently unavailable.

Modulation of Key Cellular Signaling Pathways by this compound

Scientific investigation into the modulation of key cellular signaling pathways by this compound has not been documented. There is no evidence to suggest which, if any, signaling cascades (such as MAPK, NF-κB, etc.) are affected by this compound.

Ecological and Chemotaxonomic Significance of Glochicoccin D

Role of Glochicoccin D in Plant-Environment Interactions and Defense Mechanisms

Secondary metabolites are crucial for a plant's interaction with its environment, acting as a defense mechanism against herbivores, pathogens, and competing plants. Although specific studies on the defensive properties of this compound are not extensively documented, the broader class of cassane diterpenoids, to which it belongs, has well-established defensive roles.

Inferred Defensive Functions:

Antifeedant and Insecticidal Activity: Research on cassane diterpenoids isolated from the genus Caesalpinia has demonstrated significant antifeedant and insecticidal activities against various insect pests. nih.gov For instance, certain cassane diterpenoids have shown remarkable antifeedant effects against Mythimna separata and Plutella xylostella. nih.gov This suggests that this compound may contribute to the defense of Phyllanthus and Glochidion species against herbivorous insects by deterring feeding or through direct toxicity.

Antimicrobial Activity: Cassane diterpenoids have also been recognized for their antibacterial and anti-glioblastoma activities. researchgate.net Compounds from this class have shown efficacy against bacteria such as Bacillus cereus and Staphylococcus aureus. researchgate.net This points to a potential role for this compound in protecting the plant from pathogenic microorganisms.

Phyllanthus emblica, a known source of this compound, produces a rich array of other defensive compounds, including tannins, flavonoids, and other terpenoids. mdpi.comnih.gov This complex chemical profile suggests a multi-faceted defense strategy where this compound may act synergistically with other metabolites to provide broad-spectrum protection.

This compound as a Chemotaxonomic Marker within the Phyllanthus and Glochidion Genera

Chemotaxonomy utilizes the distribution of chemical compounds in plants to classify and understand their relationships. The presence of specific secondary metabolites can be characteristic of a particular genus or species.

The distribution of cassane-type diterpenoids, including this compound, appears to be of chemotaxonomic significance. A novel lignanoid, glochinin A, was isolated from Glochidion puberum alongside the known norbisabolane sesquiterpenoids, this compound and phyllaemblic acid. researchgate.net The co-occurrence of these compounds could be a characteristic feature of certain species within the genus.

Furthermore, recent molecular and morphological studies have led to the understanding that the genus Glochidion is deeply embedded within the larger genus Phyllanthus. researchgate.net The chemical profiles of these plants, including the presence of compounds like this compound, support this taxonomic revision. The shared presence of these specific diterpenoids strengthens the argument for their close evolutionary relationship. Therefore, this compound and related compounds can serve as valuable chemotaxonomic markers to delineate relationships within the vast and complex Phyllanthus sensu lato.

Evolutionary Implications of this compound Biosynthesis in Plant Species

The biosynthesis of terpenoids, including cassane diterpenoids like this compound, is a complex process involving multiple enzymes. frontiersin.org The evolution of these biosynthetic pathways is a key driver of chemical diversity in plants, allowing them to adapt to various ecological niches. frontiersin.org

The production of terpenoids begins with the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org For diterpenoids, the precursor is geranylgeranyl diphosphate (GGPP), formed from the MEP pathway. frontiersin.org The immense diversity of terpenoid structures arises from the activity of terpene synthases (TPSs) and subsequent modifications by enzymes like cytochrome P450 monooxygenases (P450s). frontiersin.org

The evolution of specific cassane diterpenoid biosynthetic pathways in Phyllanthus and Glochidion likely conferred a selective advantage to these plants. The development of the enzymatic machinery to produce this compound would have enhanced their defense capabilities against herbivores and pathogens, contributing to their evolutionary success. The structural complexity of this compound is a testament to the intricate evolutionary history of its biosynthetic pathway. Studying the genes and enzymes involved in the biosynthesis of this compound can provide insights into the molecular evolution of chemical defenses in the plant kingdom.

Future Research Directions and Translational Perspectives for Glochicoccin D

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Glochicoccin D Profiling.

A thorough understanding of this compound necessitates a multi-omics approach to create a comprehensive profile of its biosynthesis, regulation, and interaction within its native biological system.

Metabolomics: Untargeted metabolomic studies of Phyllanthus emblica have begun to map its complex chemical diversity, identifying numerous compounds, including other terpenoids. science.gov Future research should employ targeted metabolomic approaches to specifically quantify this compound and its precursors in different tissues and at various developmental stages of P. emblica. This would provide a clearer picture of its accumulation and potential ecological role. Comparative metabolomics of different Phyllanthus species could also reveal unique metabolic pathways and potential alternative sources of this compound or its analogues.

Transcriptomics: Transcriptome analyses of P. emblica have identified genes involved in the biosynthesis of flavonoids and terpenoids, including those in the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the precursors for sesquiterpenoids. nih.gov Future transcriptomic studies should focus on correlating the expression of specific synthase and modifying enzyme genes with the concentration of this compound. This could lead to the identification of the complete biosynthetic pathway of this compound, a crucial step for its potential biotechnological production.

Table 1: Application of Omics Technologies for this compound Profiling

| Omics Technology | Research Focus | Potential Outcomes |

|---|

| Metabolomics | Targeted quantification of this compound and its precursors in P. emblica. | - Identification of high-yielding plant tissues and optimal harvest times.

Development of Advanced Analytical Platforms for this compound Quantification and Characterization.

The structural elucidation of this compound has been achieved through extensive analysis of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data. nih.gov Building upon this, the development of advanced and validated analytical platforms is essential for its reliable quantification and further characterization in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) stands as a powerful tool for this purpose. Future efforts should focus on optimizing LC-MS/MS methods for high-throughput screening and quantification of this compound in various extracts and biological samples. The establishment of such robust analytical methods is a prerequisite for any future pharmacokinetic and pharmacodynamic studies.

Application of Green Chemistry Principles in this compound Isolation and Synthesis.

The principles of green chemistry are increasingly important in natural product research to ensure environmental sustainability. The isolation of this compound from P. emblica would benefit from the adoption of green extraction techniques. While not yet specifically applied to this compound, methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been successfully used for the extraction of other glycosides from plant materials, offering reduced solvent consumption and extraction times. science.gov

Furthermore, the green synthesis of nanoparticles using P. emblica extracts has been reported, demonstrating the potential of this plant's chemistry in environmentally friendly applications. science.gov In the long term, a sustainable supply of this compound may rely on synthetic or semi-synthetic approaches. Applying green chemistry principles to the synthesis of the sesquiterpenoid core and the glycosylation step will be crucial.

Computational Design and In Silico Screening of Novel this compound Analogues.

Computational tools offer a rapid and cost-effective approach to explore the therapeutic potential of natural products and to design novel, more potent analogues. researchgate.net In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been applied to other compounds from Phyllanthus emblica to predict their interactions with various therapeutic targets. researchgate.net

Future research should apply these computational methods to this compound. By creating a virtual library of this compound analogues with modifications to the sesquiterpenoid backbone or the glycosidic moiety, it would be possible to screen for enhanced binding affinity and selectivity towards specific biological targets. This in silico screening can prioritize the synthesis of the most promising candidates, streamlining the drug discovery process.

Table 2: In Silico Approaches for the Development of this compound Analogues

| Computational Method | Application to this compound | Potential Benefits |

|---|

| Molecular Docking | Predicting the binding mode and affinity of this compound and its analogues to various protein targets. | - Identification of potential therapeutic targets.

Exploration of Novel Bioactivity Areas and Mechanisms for this compound.

Preliminary studies on compounds structurally related to this compound from Phyllanthus species have indicated a range of biological activities, including antiviral and cytotoxic effects. researchgate.netclinpractice.runih.govrjraap.comnaturaluniversalsecrets.comresearchgate.netekb.egnih.gov A study on norbisabolane sesquiterpenoid glycosides from P. emblica highlighted their potential anti-hepatitis B virus (HBV) activity. nih.gov Another report suggested potential anti-HIV activity for compounds from this class. researchgate.net

Future research should systematically screen this compound against a wide panel of therapeutic targets to uncover novel bioactivities. Promising areas for investigation include its potential as an antiviral, anti-inflammatory, and anticancer agent. For any identified bioactivity, a detailed investigation into the underlying mechanism of action is crucial. This would involve identifying the specific molecular targets and signaling pathways modulated by this compound, which is fundamental for its development as a therapeutic agent.

Q & A

Q. How can researchers ensure reproducibility of this compound’s reported bioactivity across labs?

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.